molecular formula C16H29N3O2 B2689713 N-(2-Cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide CAS No. 1436260-35-3

N-(2-Cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide

Cat. No. B2689713
CAS RN: 1436260-35-3
M. Wt: 295.427
InChI Key: ZHDRXWXEWIHCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as OXA-23, and it belongs to the class of oxazolidinone antibiotics. OXA-23 has been extensively studied for its antimicrobial activity against various bacterial strains, including multidrug-resistant bacteria.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The exploration of novel synthesis methods and chemical reactions involving cyanoacetamides and related structures is a prominent area of research. For example, studies have focused on synthesizing derivatives through reactions involving cyanoacetamide, highlighting the versatility and reactivity of these compounds in forming heterocycles with potential biological activities (Darwish, Atia, & Farag, 2014). Additionally, research on the synthesis of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from cyanoacetamide precursors indicates the compound's utility in generating a diverse array of heterocyclic structures with potential antitumor activity (Albratty, El-Sharkawy, & Alam, 2017).

Biological Activities

  • Investigations into the biological activities of cyanoacetamide derivatives and similar compounds have shown promising results. For instance, the synthesis and antimicrobial evaluation of isoxazole-based heterocycles incorporating sulfamoyl moiety reveal the potential of these compounds in addressing bacterial and fungal infections (Darwish, Atia, & Farag, 2014). Furthermore, the development of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives with antitumor activities underscores the therapeutic potential of cyanoacetamide-based compounds in cancer treatment (Albratty, El-Sharkawy, & Alam, 2017).

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2/c1-12(2)16(5,11-17)18-15(20)10-19(13(3)4)14-6-8-21-9-7-14/h12-14H,6-10H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDRXWXEWIHCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN(C1CCOCC1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-[(oxan-4-yl)(propan-2-yl)amino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.